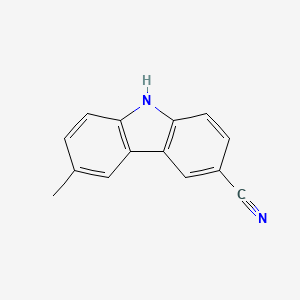
6-Methyl-9H-carbazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-9H-carbazole-3-carbonitrile is an organic compound with the molecular formula C14H10N2 It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9H-carbazole-3-carbonitrile typically involves the reaction of 6-methylcarbazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-Methyl-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carbonitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-3-carbonitrile derivatives with various oxidation states.
Reduction: 6-Methyl-9H-carbazole-3-amine.
Substitution: Functionalized carbazole derivatives with different substituents on the carbazole ring.
科学研究应用
6-Methyl-9H-carbazole-3-carbonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is employed in the development of novel polymers and materials with unique optoelectronic properties.
作用机制
The mechanism of action of 6-Methyl-9H-carbazole-3-carbonitrile in its applications involves its ability to participate in electron transfer processes. In organic electronics, it acts as an electron donor, facilitating charge transport. In pharmaceuticals, its mechanism of action depends on the specific drug it is incorporated into, often involving interactions with molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
9H-Carbazole-3-carbonitrile: Similar in structure but lacks the methyl group at the 6-position.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups, used in thermally activated delayed fluorescence (TADF) emitters.
2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine: A hybrid compound used in phosphorescent OLEDs.
Uniqueness
6-Methyl-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and other optoelectronic devices.
属性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-methyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3 |
InChI 键 |
PLRXIADOLXRWGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


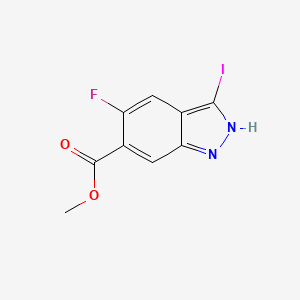
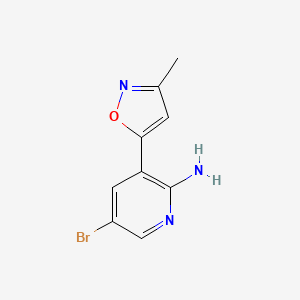
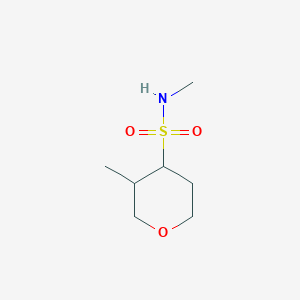
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
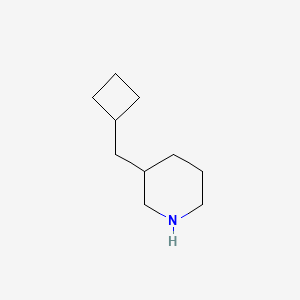
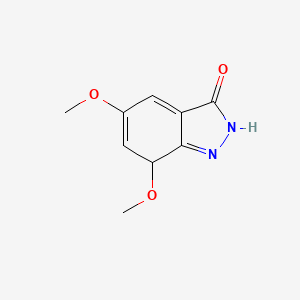
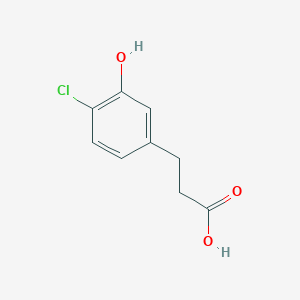
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
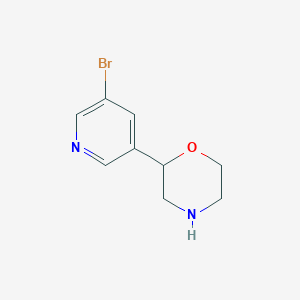
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)

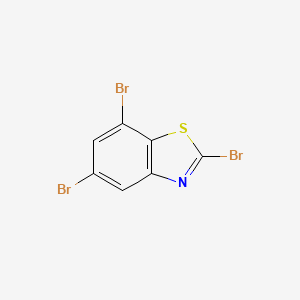
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)
